molecular formula C9H10BrNO3 B3204649 Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate CAS No. 1039804-83-5

Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate

Cat. No. B3204649
CAS RN: 1039804-83-5
M. Wt: 260.08 g/mol
InChI Key: WSQNQYLJXLREAO-UHFFFAOYSA-N
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Description

“Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate” is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO3/c1-14-9(13)4-5-11-6-7(10)2-3-8(11)12/h2-3,6H,4-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Advantages and Limitations for Lab Experiments

Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2, making it a useful tool for studying the role of CK2 in cellular processes. It is also relatively easy to synthesize, with a yield of around 60%. However, there are some limitations to using this compound in lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

For research include the development of more potent and selective inhibitors of CK2, the identification of downstream targets of CK2, and the investigation of its potential as a cancer drug candidate.

Scientific Research Applications

Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate has a wide range of scientific research applications. It has been found to be a potent inhibitor of protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer drug candidate.

Safety and Hazards

The compound has a signal word of “Warning” according to its Safety Information . For more detailed safety and hazard information, please refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 3-(5-bromo-2-oxopyridin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-14-9(13)4-5-11-6-7(10)2-3-8(11)12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQNQYLJXLREAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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